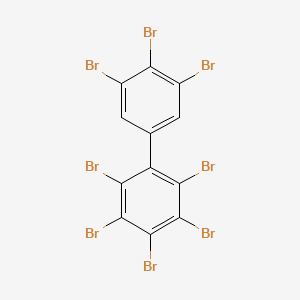
2,3,3',4,4',5,5',6-Octabromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with multiple bromine atoms. This compound is known for its use as a flame retardant, particularly in plastics used in electronic devices, textiles, and other materials to reduce flammability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the product. The bromination is typically carried out in reactors with precise control over reaction parameters to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Investigated for its potential impact on human health, particularly its endocrine-disrupting properties.
Industry: Widely used as a flame retardant in electronic devices, textiles, and other materials
Mecanismo De Acción
The mechanism of action of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. the compound’s persistence in the environment and potential for bioaccumulation raise concerns about its long-term effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl Ether
- 2,3,3’,4,4’,5,6-Heptabromobiphenyl
Uniqueness
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, but also raises concerns about its environmental persistence and potential health impacts .
Propiedades
Número CAS |
915039-12-2 |
|---|---|
Fórmula molecular |
C12H2Br8 |
Peso molecular |
785.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H |
Clave InChI |
CHJHBOFOLOYRTO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















